molecular formula C8H14ClN B2573596 5-Azaspiro[2.6]non-7-ene;hydrochloride CAS No. 2287320-62-9

5-Azaspiro[2.6]non-7-ene;hydrochloride

Cat. No.: B2573596
CAS No.: 2287320-62-9
M. Wt: 159.66
InChI Key: NFVVTSIWNCKYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azaspiro[2.6]non-7-ene;hydrochloride (CAS 2287320-62-9) is a spirocyclic compound of interest in medicinal chemistry and drug discovery research. While specific biological data for this molecule is not extensively reported in the current literature, its unique structure, featuring a spiro-fused cyclopropane ring system, makes it a valuable synthetic intermediate and a potential precursor for various pharmacologically active molecules . Spirocyclic scaffolds, like the one in this compound, are highly prized in lead optimization programs due to their three-dimensionality and ability to improve physicochemical properties of drug candidates . Researchers utilize such frameworks to explore new chemical space and develop compounds for a range of biological targets. For instance, structurally related azaspiro compounds have been investigated for their activity on central nervous system receptors, such as the dopamine D3 receptor , and as inhibitors of viral fusion processes . This compound serves as a versatile building block for constructing more complex molecular architectures in synthetic and pharmaceutical research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[2.6]non-7-ene;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c1-2-6-9-7-8(3-1)4-5-8;/h1-2,9H,3-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVVTSIWNCKYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC=CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Azaspiro 2.6 Non 7 Ene;hydrochloride and Its Azaspiro 2.6 Nonane Core

Retrosynthetic Analysis and Strategic Disconnections for the Azaspiro[2.6]nonane Skeleton

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For the 5-azaspiro[2.6]nonane skeleton, the key structural feature is the spiro-fused azepane (a seven-membered nitrogen-containing ring) and a cyclopropane (B1198618) ring.

Strategic disconnections for this skeleton typically target the bonds connected to the quaternary spiro-nitrogen atom and the bonds forming the seven-membered azepane ring. Common retrosynthetic approaches are outlined below:

C-N Bond Disconnection: A primary strategy involves disconnecting one or both of the carbon-nitrogen bonds at the spirocenter. This approach simplifies the target into a cyclopropylamine (B47189) precursor and a linear chain with reactive functional groups at both ends, poised for a subsequent cyclization reaction.

Ring-Closing Metathesis (RCM) Disconnection: Recognizing the double bond in the azepane ring of 5-azaspiro[2.6]non-7-ene suggests a powerful retrosynthetic disconnection based on Ring-Closing Metathesis (RCM). This transforms the cyclic alkene into a linear diene precursor, specifically an N-alkenyl-N-allyl amine derivative attached to a cyclopropane ring. drughunter.comrsc.org

Intramolecular Cyclization Disconnection: Another approach involves disconnecting a C-C or C-N bond within the azepane ring, leading to precursors suitable for intramolecular reactions such as alkylation, reductive amination, or epoxide opening. nih.govacs.org For instance, disconnecting the C6-C7 bond could lead to a precursor amenable to an intramolecular Heck reaction, while disconnecting a C-N bond points toward a precursor with an amine and an electrophilic center ready for cyclization.

These retrosynthetic pathways guide the selection of appropriate starting materials and reactions to achieve the desired molecular architecture.

Diversity-Oriented Synthesis Approaches for Azaspiro[2.6]nonanes

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules from a common set of starting materials, which is valuable for drug discovery. cam.ac.ukcam.ac.uk The azaspiro[2.6]nonane scaffold is a relevant target for DOS due to its novel three-dimensional structure. nih.govacs.org Several modern synthetic methods are particularly well-suited for constructing this and related spirocycles in a diversity-oriented fashion.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly efficient for building molecular complexity. nih.gov They are powerful tools in DOS for rapidly generating libraries of complex structures like spirocycles. rsc.orgbohrium.com

In the context of azaspiro[2.6]nonanes, a key MCR involves the condensation of N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane (B129776). nih.govacs.org This reaction provides rapid access to ω-unsaturated dicyclopropylmethylamines, which serve as versatile building blocks for subsequent cyclization into various azaspirocycles, including the 5-azaspiro[2.6]nonane core. nih.govacs.org The ability to vary the imine and alkyne components allows for the generation of a diverse library of precursors from a single, efficient reaction.

Ring-Closing Metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic alkenes. nih.govnih.gov This reaction, typically catalyzed by ruthenium-based complexes like the Grubbs or Hoveyda-Grubbs catalysts, is highly effective for forming medium-sized rings such as the seven-membered azepane in 5-azaspiro[2.6]non-7-ene. nih.govbeilstein-journals.org

The strategy involves synthesizing a precursor containing two terminal alkene functionalities. For the 5-azaspiro[2.6]nonane core, a suitable precursor would be an N-protected cyclopropylmethylamine bearing both an allyl group and a longer alkenyl chain. The RCM reaction then facilitates an intramolecular cyclization between these two alkene moieties to form the desired azepine ring with a double bond at a specific position. nih.gov This method is valued for its functional group tolerance and reliability in forming challenging ring systems. drughunter.com

Alternative strategies for constructing the saturated azaspiro[2.6]nonane skeleton involve intramolecular epoxide opening and reductive amination. These methods build the azepane ring from linear precursors generated through diversity-oriented approaches. nih.govacs.org

Epoxide Opening: In this approach, a precursor is synthesized containing a primary amine (or a protected form) and an epoxide group at appropriate positions on a linear chain. The intramolecular nucleophilic attack of the amine on the epoxide ring, often under acidic or basic conditions, forges a C-N bond and closes the ring to form the azaspirocycle, introducing a hydroxyl group that can be further functionalized. nih.gov

Reductive Amination: This powerful C-N bond-forming reaction can be employed in an intramolecular fashion to form the azepane ring. A precursor containing both an amine and an aldehyde or ketone is required. The initial reaction forms a cyclic iminium ion intermediate, which is then reduced in situ (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to yield the saturated azaspiro[2.6]nonane. This method is highly efficient for the stereocontrolled synthesis of functionalized azaheterocycles. nih.govresearchgate.net

Targeted Synthesis of 5-Azaspiro[2.6]non-7-ene;hydrochloride and Related Derivatives

While diversity-oriented synthesis provides access to a wide range of compounds, a targeted synthesis focuses on the efficient construction of a single, specific molecule. The synthesis of 5-Azaspiro[2.6]non-7-ene hydrochloride would rely on the strategic selection of precursors that can be converted into the final product via one of the key reactions described above, most notably RCM.

The synthesis of the 5-azaspiro[2.6]nonane core, as reported in the literature, originates from novel ω-unsaturated dicyclopropylmethylamines. nih.govacs.org These precursors are themselves constructed using a powerful one-pot multicomponent reaction.

The key building blocks and reaction sequence are as follows:

Multicomponent Condensation: The process begins with the reaction of an alkyne , an N-diphenylphosphinoylimine , zirconocene hydrochloride (Schwartz's reagent) , and diiodomethane . This sequence generates a C,C-dicyclopropylmethylamine intermediate. acs.org

Allylation and Protection: The resulting amine is then allylated and protected to install the necessary diene functionality for the subsequent RCM step.

Ring-Closing Metathesis (RCM): The diene precursor is treated with a second-generation Grubbs catalyst. This effects the ring-closing metathesis to form the seven-membered azepine ring characteristic of the 5-azaspiro[2.6]non-7-ene structure. nih.gov

Deprotection and Salt Formation: Finally, removal of any protecting groups and treatment with hydrochloric acid would yield the target compound, this compound.

The table below summarizes the key components and their roles in this synthetic pathway.

Component/Reaction Role in Synthesis Example Precursors/Reagents
AlkyneProvides part of the carbon backbone for the initial intermediate.Varies depending on desired substitution.
N-diphenylphosphinoylimineServes as the nitrogen source and electrophile.Varies depending on desired substitution.
Zirconocene hydrochlorideMediates the hydrozirconation of the alkyne.Cp₂Zr(H)Cl
DiiodomethaneSource for the cyclopropanating reagent.CH₂I₂
Ring-Closing MetathesisKey cyclization step to form the azepine ring.Grubbs or Hoveyda-Grubbs catalysts.

This targeted approach, leveraging a powerful multicomponent reaction to build the core fragment followed by a robust RCM cyclization, represents a state-of-the-art strategy for accessing novel azaspirocyclic compounds. nih.govacs.org

Stereoselective and Enantioselective Synthetic Routes to Azaspiro[2.6]nonanes

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective and enantioselective methods for the synthesis of complex molecules like azaspiro[2.6]nonanes. A significant advancement in this area is the use of biocatalysis.

Enzymatic Stereodivergent Synthesis:

A powerful strategy for the asymmetric synthesis of azaspiro[2.y]alkanes, including the azaspiro[2.6]nonane skeleton, involves an enzymatic stereodivergent carbene transferase platform. nih.gov This method utilizes engineered protoglobin-based enzymes to catalyze the cyclopropanation of unsaturated exocyclic N-heterocycles. nih.gov The key features of this biocatalytic approach are:

High Stereoselectivity: The engineered enzymes exhibit excellent diastereoselectivity and enantioselectivity, with diastereomeric ratios (dr) ranging from 52.5:47.5 to over 99.5:0.5 and enantiomeric ratios (er) from 51:49 to greater than 99.5:0.5. nih.gov

Broad Substrate Scope: The platform is effective for a variety of N-heterocycles, allowing for the synthesis of a diverse range of structurally and pharmaceutically relevant azaspiro[2.y]alkanes. nih.gov

Scalability: These enzymatic reactions can be conducted on a gram scale without the need for organic co-solvents and at high substrate concentrations (up to 150 mM or 25 g/L) using lyophilized E. coli lysate as the catalyst. nih.gov This demonstrates the practical and scalable nature of this biocatalytic synthesis. nih.gov

The stereodivergence of this platform allows for the selective synthesis of different stereoisomers of the target azaspiroalkane by using different engineered enzyme variants. This is a significant advantage in drug discovery, where the biological activity of a molecule is often highly dependent on its stereochemistry.

Advanced Methodologies for Constructing Spirocyclic Nitrogen Heterocycles

Beyond classical synthetic methods, advanced catalytic strategies have emerged as powerful tools for the construction of complex spirocyclic architectures, including those containing nitrogen. These methodologies often offer improved efficiency, selectivity, and atom economy.

Transition metal catalysis has revolutionized organic synthesis, and the construction of spirocyclic systems is no exception. Various metal catalysts have been employed to facilitate intricate cyclization cascades.

Diversity-Oriented Synthesis via Ring-Closing Metathesis:

One notable approach to a variety of azaspirocycles, including 5-azaspiro[2.6]nonanes, is through a diversity-oriented synthesis strategy. nih.govacs.org This methodology involves a multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane to rapidly generate ω-unsaturated dicyclopropylmethylamines. nih.govacs.org These intermediates are then converted to the desired heterocyclic 5-azaspiro[2.6]nonanes through a selective ring-closing metathesis (RCM) reaction. nih.govacs.org RCM, often catalyzed by ruthenium-based catalysts, is a powerful and versatile method for the formation of cyclic olefins.

Rhodium(I)-Catalyzed Cycloisomerization/Diels-Alder Cascade:

For the synthesis of seven-membered azaspiro compounds, a rhodium(I)-catalyzed cycloisomerization followed by a highly selective Diels-Alder homodimerization has been developed. nih.gov This cascade process allows for the rapid construction of complex spirobicyclic motifs containing a seven-membered ring. nih.gov While this example does not directly yield a [2.6]nonane system, it showcases the power of rhodium catalysis in assembling intricate azaspirocycles. The reaction proceeds through a non-isolable cycloheptatriene (B165957) intermediate, which then undergoes a Diels-Alder reaction to furnish the final spirocyclic product with high chemo- and regioselectivity. nih.gov

Visible-light photoredox catalysis has gained significant attention as a mild and sustainable method for driving a wide range of chemical transformations. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates. These intermediates can then participate in various bond-forming reactions, including the construction of spirocyclic systems.

While specific examples for the direct synthesis of 5-azaspiro[2.6]non-7-ene via photoredox catalysis are not extensively documented, the general principles of this methodology have been successfully applied to the synthesis of other complex spirocyclic and heterocyclic structures. For instance, photoredox-catalyzed cascade reactions involving aryl radicals have been employed in the total synthesis of natural products. nih.gov These cascades can involve a series of bond formations, including cyclizations, to rapidly build molecular complexity. nih.gov

Another relevant application is the use of a continuous flow variant for photoredox-catalyzed radical cascade processes, which allows for smooth scalability and short reaction times through process intensification. figshare.com This highlights the potential for developing efficient and scalable photoredox-catalyzed routes to azaspirocycles.

Process Optimization and Scalability in Azaspiro[2.6]nonane Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a large-scale manufacturing process requires careful optimization of reaction parameters and consideration of scalability. Key aspects include reaction efficiency, purification methods, safety, and cost-effectiveness.

The aforementioned enzymatic stereodivergent synthesis of azaspiro[2.y]alkanes demonstrates inherent scalability, operating on a gram scale under environmentally friendly conditions (aqueous medium, no organic co-solvent). nih.gov This biocatalytic approach represents a practical and potentially scalable route to enantiomerically pure azaspirocycles. nih.gov

For more traditional chemical syntheses, process development is crucial. A case study on the development and scale-up of a continuous process for the production of 6-hydroxybuspirone, an azaspiro[4.5]decane derivative, provides valuable insights into industrial-scale synthesis. acs.org This work highlights the implementation of continuous flow reactors and the use of both volumetric and numbering-up scale-up strategies to achieve a robust and high-yielding process. acs.org Such strategies, which often involve process analytical technology (PAT) for real-time monitoring and control, are essential for ensuring consistency and quality in large-scale manufacturing. acs.org

The optimization of reaction conditions, work-up procedures, and isolations are critical for improving throughput and reducing the process mass intensity (PMI), a measure of the efficiency and environmental impact of a chemical process. princeton-acs.org The development of robust crystallization methods for intermediates and the final product can eliminate the need for chromatographic purification, which is often a bottleneck in large-scale synthesis. princeton-acs.org

Structural Characterization and Spectroscopic Analysis of Azaspiro 2.6 Non 7 Ene Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the relative orientation of substituent groups.

In the ¹H NMR spectrum of an azaspiro[2.6]non-7-ene derivative, distinct signals would be expected for the protons on the cyclopropane (B1198618) ring, the seven-membered azepane ring, and the vinyl protons of the double bond. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the vinyl protons would typically appear in the downfield region (δ 5.5-6.5 ppm) due to the deshielding effect of the π-bond. The protons on the carbons adjacent to the nitrogen atom would also be expected to be shifted downfield.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their hybridization. The sp²-hybridized carbons of the double bond would be expected to resonate in the downfield region of the spectrum (typically δ 120-140 ppm). The sp³-hybridized carbons of the cyclopropane and azepane rings would appear in the upfield region.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of adjacent protons through the spin system. HSQC spectra correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

While specific data for 5-Azaspiro[2.6]non-7-ene;hydrochloride is not available, the following table provides representative ¹H and ¹³C NMR data for a related seven-membered azaspiro compound to illustrate the expected chemical shift ranges.

Proton/Carbon Exemplary ¹H Chemical Shift (ppm) Exemplary ¹³C Chemical Shift (ppm)
Vinyl H6.49132.2
Vinyl C-128.4
CH adjacent to N3.85-3.72 (m)51.0
Cyclopropane H1.82-1.66 (m)29.1
Aliphatic CH₂2.69-2.06 (m)49.1, 44.9, 42.7, 38.4, 35.3, 33.4

Note: The data presented is for a related spiro derivative and is intended for illustrative purposes only.

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass of a molecule can be measured with very high accuracy, which allows for the determination of its elemental formula.

For this compound, the molecular ion peak ([M+H]⁺ for the free base) in the mass spectrum would provide the exact molecular weight. The fragmentation pattern observed in the MS/MS spectrum can offer valuable structural information. The fragmentation of the azaspiro[2.6]non-7-ene core would be expected to yield characteristic daughter ions, which can be analyzed to confirm the connectivity of the ring system.

For instance, the cleavage of the C-C bonds of the cyclopropane ring or fragmentation of the seven-membered ring could lead to specific neutral losses that are indicative of the spirocyclic structure. The presence of the nitrogen atom also influences the fragmentation pathways, often leading to the formation of nitrogen-containing fragment ions.

The following table illustrates the type of data obtained from a high-resolution mass spectrometry analysis of a related azaspiro compound.

Ion Calculated m/z Found m/z Formula
[M+Na]⁺505.2165505.2177C₂₄H₃₈N₂O₄S₂Na

Note: The data presented is for a related spiro derivative and is intended for illustrative purposes only.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups. The N-H stretch of the secondary amine hydrochloride would typically appear as a broad band in the region of 2400-3200 cm⁻¹. The C=C stretching vibration of the alkene would be observed around 1640-1680 cm⁻¹. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would appear just above and below 3000 cm⁻¹, respectively. The presence of the cyclopropane ring may also give rise to characteristic C-H stretching vibrations around 3050-3100 cm⁻¹.

The table below summarizes the expected IR absorption frequencies for the key functional groups in an azaspiro[2.6]non-7-ene system.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (amine salt)Stretch2400-3200 (broad)
C-H (alkene)Stretch3010-3095
C-H (alkane)Stretch2850-2960
C=C (alkene)Stretch1640-1680
C-NStretch1020-1250

X-ray Crystallography for Absolute Configuration and Solid-State Structure (if applicable to related structures)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.

While obtaining a single crystal suitable for X-ray diffraction can be challenging, the resulting data is invaluable for confirming the structure of complex molecules like azaspiro compounds. For a related compound, 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide, X-ray crystallography revealed that the seven-membered ring adopts a pucker-chair conformation. This type of detailed conformational information is difficult to obtain by other methods and is crucial for understanding the molecule's shape and how it might interact with other molecules.

Chemical Reactivity and Functional Group Transformations of 5 Azaspiro 2.6 Non 7 Ene;hydrochloride

Reactions at the Spirocyclic Nitrogen Atom

The secondary amine nitrogen atom in the 5-azaspiro[2.6]nonane framework is a key site for functionalization. As a hydrochloride salt, the nitrogen exists in its protonated form, which would typically require deprotonation with a suitable base to liberate the lone pair of electrons for subsequent reactions. Common transformations involving secondary amines include N-alkylation, N-acylation, and N-sulfonylation, which allow for the introduction of a wide array of substituents, thereby modulating the steric and electronic properties of the molecule.

N-Alkylation and N-Acylation:

Standard N-alkylation conditions, employing alkyl halides in the presence of a non-nucleophilic base, can be utilized to introduce alkyl groups at the nitrogen center. Similarly, N-acylation with acyl chlorides or acid anhydrides provides access to the corresponding amides. These reactions are fundamental in medicinal chemistry for creating libraries of analogues for structure-activity relationship (SAR) studies.

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halide (e.g., R-Br), Base (e.g., K₂CO₃)N-Alkyl-5-azaspiro[2.6]non-7-ene
N-AcylationAcyl chloride (e.g., RCOCl), Base (e.g., Et₃N)N-Acyl-5-azaspiro[2.6]non-7-ene
N-SulfonylationSulfonyl chloride (e.g., TsCl), Base (e.g., Pyridine)N-Sulfonyl-5-azaspiro[2.6]non-7-ene

While specific examples for 5-Azaspiro[2.6]non-7-ene are not extensively documented in publicly available literature, the synthesis of related N-heterospirocycles often involves the use of protecting groups on the nitrogen, such as a tosyl group, which is introduced via sulfonylation. This underscores the feasibility of such reactions on the spirocyclic nitrogen.

Transformations of the Non-7-ene Moiety (e.g., hydrogenation, addition reactions)

The endocyclic double bond in the seven-membered ring of 5-Azaspiro[2.6]non-7-ene is susceptible to a range of addition reactions, providing a gateway to saturated and functionalized derivatives.

Hydrogenation:

Catalytic hydrogenation of the double bond is a straightforward method to produce the corresponding saturated 5-azaspiro[2.6]nonane. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). youtube.comyoutube.com The addition of hydrogen is expected to occur in a syn-fashion, where both hydrogen atoms add to the same face of the double bond. youtube.com The stereochemical outcome will be influenced by the steric hindrance imposed by the spirocyclic system, with the hydrogen atoms likely adding from the less hindered face.

Electrophilic Addition Reactions:

The double bond can also undergo various electrophilic addition reactions. For instance, treatment with hydrohalic acids (HX) would lead to the corresponding halo-substituted 5-azaspiro[2.6]nonanes. The regioselectivity of this addition would follow Markovnikov's rule, with the hydrogen atom adding to the carbon atom of the double bond that already bears more hydrogen atoms. However, in the case of 5-Azaspiro[2.6]non-7-ene, the two olefinic carbons are likely to have a similar substitution pattern, potentially leading to a mixture of regioisomers.

Hydroboration-Oxidation:

A powerful method for the anti-Markovnikov hydration of alkenes is hydroboration-oxidation. youtube.commasterorganicchemistry.comchemistrysteps.comwikipedia.orgthieme-connect.dechemrxiv.orglibretexts.orgyoutube.com This two-step process involves the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution. masterorganicchemistry.comwikipedia.org This reaction is known for its syn-stereospecificity and would yield the corresponding alcohol with the hydroxyl group at the less substituted carbon of the original double bond. masterorganicchemistry.comchemistrysteps.comwikipedia.org

Epoxidation:

The double bond can be converted to an epoxide using peroxy acids (e.g., m-CPBA) or other epoxidizing agents. nih.govacs.orgresearchgate.net The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce a wide range of functional groups with defined stereochemistry. The diastereoselectivity of the epoxidation would be influenced by the directing effects of the spirocyclic framework. acs.orgresearchgate.net

ReactionReagentsProductKey Features
Catalytic HydrogenationH₂, Pd/C5-Azaspiro[2.6]nonaneSyn-addition of hydrogen
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH5-Azaspiro[2.6]nonan-x-olAnti-Markovnikov, syn-addition
Epoxidationm-CPBA5-Oxa-6-azaspiro[2.7]decaneFormation of an epoxide ring

Functionalization Strategies for Derivatization and Scaffold Expansion

The 5-azaspiro[2.6]non-7-ene scaffold is a valuable starting point for the synthesis of more complex molecules. Modern synthetic methodologies can be employed for its derivatization and expansion.

One notable strategy for the synthesis of azaspirocycles is ring-closing metathesis (RCM). While not a direct functionalization of the pre-formed 5-Azaspiro[2.6]non-7-ene, this approach allows for the construction of the spirocyclic core with pre-installed functional handles.

Furthermore, recent advances in photoredox catalysis have enabled the direct assembly of N-heterospirocycles. u-szeged.hu These methods often involve the generation of nitrogen-centered radicals that can participate in cyclization reactions, offering a powerful tool for the construction of complex spirocyclic systems.

Investigations into the radical C-H functionalization of azaspirocycles have revealed that these scaffolds exhibit unique reactivity and selectivity patterns compared to their non-spirocyclic counterparts. nih.gov This opens up new avenues for the late-stage functionalization of the 5-azaspiro[2.6]nonane core, allowing for the introduction of functional groups at positions that are not readily accessible through traditional methods.

Regiochemical and Stereochemical Control in Chemical Modifications

Achieving control over regiochemistry and stereochemistry is paramount in the synthesis of complex molecules for applications in drug discovery and materials science. The rigid, three-dimensional structure of the 5-azaspiro[2.6]non-7-ene scaffold can exert significant influence on the outcome of chemical reactions.

Regiochemical Control:

In electrophilic additions to the double bond, the directing effect of the spirocyclic system and any substituents on the nitrogen atom will play a crucial role in determining the regioselectivity. For instance, in hydroboration, the bulky borane reagent will preferentially add to the less sterically hindered carbon of the double bond. chemistrysteps.com

Stereochemical Control:

The stereochemical outcome of reactions on the 5-azaspiro[2.6]non-7-ene core is dictated by the facial selectivity of reagent attack. The spirocyclic nature of the molecule creates two distinct faces of the seven-membered ring. Reagents will typically approach from the less hindered face, leading to a predictable diastereoselectivity. For example, in catalytic hydrogenation, the hydrogen atoms are expected to add from the face opposite to the cyclopropane (B1198618) ring. The stereocontrolled synthesis of other azaspirocycles, such as 5-azaspiro[2.3]hexane derivatives, has been achieved through diastereoselective cyclopropanation reactions, highlighting the potential for high levels of stereocontrol in the synthesis and functionalization of these systems. beilstein-journals.org

The seven-membered ring in related spirocyclic systems has been observed to adopt a chair-pucker conformation. nih.gov This conformational preference can influence the accessibility of different positions on the ring and thus impact the stereochemical course of reactions.

Mechanistic Investigations in Organic Reactions Involving Azaspiro 2.6 Nonane Analogs

Elucidation of Reaction Pathways for Azaspirocycle Formation

The construction of the azaspiro[2.6]nonane skeleton, which features a seven-membered azepane ring fused to a cyclopropane (B1198618) ring at a quaternary carbon center, can be achieved through several strategic reaction pathways. While specific studies on 5-Azaspiro[2.6]non-7-ene are limited, the formation of analogous azaspirocycles is well-documented, offering insight into plausible mechanisms.

Ring-Closing Metathesis (RCM): One of the most powerful methods for forming medium-sized rings, RCM is a viable pathway for creating the azepane portion of the azaspiro[2.6]nonane core. nih.govdrughunter.com A study by Wipf et al. demonstrated the conversion of ω-unsaturated dicyclopropylmethylamines into 5-azaspiro[2.6]nonanes through selective RCM. nih.gov This pathway involves an acyclic precursor containing two terminal alkene functionalities. A metal alkylidene catalyst (e.g., Grubbs catalyst) facilitates a series of [2+2] cycloaddition and cycloreversion steps, ultimately extruding a volatile alkene (like ethylene) to form the cyclic product. nih.govnih.gov The mechanism proceeds through a metallacyclobutane intermediate, and the efficiency of the ring closure depends on factors such as substrate conformation and catalyst choice. drughunter.com

Strain-Release Driven Spirocyclization: This strategy harnesses the inherent ring strain of small, fused ring systems like azabicyclo[1.1.0]butanes (ABB) to drive the formation of spirocycles. nih.govnih.gov In this approach, an ABB precursor, upon activation by an electrophile, becomes highly susceptible to nucleophilic attack at a bridgehead carbon. nih.gov This attack is driven by the release of significant ring strain associated with the cleavage of the central C-C bond, leading to the formation of a spiro-azetidine intermediate which can be part of a larger ring system. bris.ac.ukresearchgate.net This method allows for the rapid assembly of complex, sp³-rich spirocyclic scaffolds. nih.govrsc.org

Cycloaddition Reactions: Formal [3+2] cycloaddition reactions represent another key pathway to spirocyclic systems, particularly for forming five-membered rings adjacent to the spirocenter. nih.govresearchgate.net In the context of forming a spiro-lactam, a proposed mechanism involves the reaction of an activated precursor under strongly acidic conditions to generate a protonated isocyanide intermediate. nih.gov This electrophilic species can then undergo a [3+2] cycloaddition with a suitable dipolarophile to construct the spirocyclic core. The regiochemistry of such cycloadditions can be influenced by frontier molecular orbital (FMO) interactions. researchgate.net Similarly, hetero Diels-Alder reactions ([4+2] cycloadditions) can be employed, where a conjugated nitroalkene, for instance, reacts with an exocyclic alkene to form a spirocyclic oxazine, which could be a precursor to azaspiro systems. mdpi.com

The table below summarizes key reaction pathways applicable to the synthesis of azaspiro[2.6]nonane analogs.

Reaction PathwayKey PrecursorMechanistic HighlightsResulting Structure
Ring-Closing Metathesis (RCM) Acyclic diene with a gem-diallyl or similar groupMetal-catalyzed intramolecular olefin metathesis via metallacyclobutane intermediates. nih.govnih.govForms the seven-membered azepane ring.
Strain-Release Driven Spirocyclization Azabicyclo[1.1.0]butane (ABB) derivativesElectrophile-induced ring opening of the strained bicyclic system, followed by intramolecular nucleophilic attack. nih.govbris.ac.ukRapid construction of spiro-azetidine containing systems.
[3+2] Cycloaddition Activated imines or related speciesFormation of an intermediate ylide or isocyanide which reacts with a dipolarophile. nih.govresearchgate.netForms a five-membered ring at the spirocenter.
Hetero Diels-Alder Reaction Conjugated nitroalkenes or similar heterodienes[4+2] cycloaddition with an exocyclic alkene dienophile. mdpi.comForms a six-membered heterocyclic ring at the spirocenter.

Kinetic and Thermodynamic Aspects of Spirocyclization Reactions

The outcome of a spirocyclization reaction is often governed by a delicate balance between kinetic and thermodynamic factors. rsc.org These concepts determine whether the major product is the one that forms fastest (kinetic control) or the one that is most stable (thermodynamic control). openstax.org

In many reactions, including the electrophilic addition to conjugated dienes which can be a model for certain cyclizations, the distribution of products can be highly dependent on temperature. openstax.org At lower temperatures, reactions are often irreversible, and the product distribution reflects the relative rates of formation, favoring the product that is formed via the lowest activation energy barrier (the kinetic product). uc.edu At higher temperatures, the cyclization may become reversible, allowing equilibrium to be established. Under these conditions, the most stable product (the thermodynamic product) will predominate, regardless of its rate of formation. openstax.orgmdpi.com

The formation of the seven-membered azepane ring in azaspiro[2.6]nonane systems can be particularly sensitive to these effects. The entropic penalty for forming a seven-membered ring is significant, which can lead to a higher activation barrier (slower kinetics). However, the resulting ring may be relatively strain-free compared to smaller rings, making it a potential thermodynamic product.

Computational studies on the Diels-Alder reactions of spirocyclic dienes provide a quantitative framework for understanding these factors through distortion/interaction analysis. nih.gov

Distortion Energy: This is the energy required to deform the reactants from their ground-state geometries into the geometries they adopt in the transition state. It represents the kinetic barrier associated with structural reorganization. nih.gov

Interaction Energy: This is the favorable energy released when the distorted reactants interact to form the transition state. nih.gov

The following table illustrates the interplay of kinetic and thermodynamic control.

Control TypeConditionsDetermining FactorProduct Characteristics
Kinetic Control Low temperature, short reaction time, irreversible conditionsRate of reaction (lowest activation energy) uc.eduThe product that is formed fastest. May not be the most stable isomer.
Thermodynamic Control High temperature, long reaction time, reversible conditionsProduct stability (lowest Gibbs free energy) openstax.orgThe most stable product. Equilibrium is reached.

Role of General Acid-Base Catalysis in Spirocyclic Lactamization (from related systems)

The formation of a lactam ring, a cyclic amide, is a key step in the synthesis of many azaspirocycle analogs. This intramolecular cyclization can be significantly accelerated by general acid or general base catalysis. reed.edulibretexts.org Unlike specific catalysis, which involves solvated protons (H₃O⁺) or hydroxide (B78521) ions (OH⁻), general catalysis involves proton transfer to or from other acidic or basic species present in the reaction mixture in the rate-determining step. youtube.com

General Acid Catalysis: A general acid (HA) can catalyze lactamization by protonating the carbonyl oxygen of an ester or carboxylic acid precursor. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the intramolecular amine. The proton transfer occurs concurrently with the nucleophilic attack, which helps to stabilize the developing negative charge on the carbonyl oxygen in the transition state, thereby lowering the activation energy. libretexts.org In the context of forming a spiro-γ-lactam, strong acids have been shown to generate a reactive protonated isocyanide intermediate, which then undergoes cyclization. nih.gov

General Base Catalysis: A general base (B:) can facilitate lactamization by deprotonating the nucleophilic amine. libretexts.org This increases the amine's nucleophilicity, promoting its attack on the carbonyl carbon. The proton transfer can occur simultaneously with the nucleophilic attack, avoiding the formation of a high-energy, positively charged intermediate. reed.edu Base-catalyzed mechanisms are also proposed in cycloaddition reactions leading to nitrogen-containing heterocycles, where a base generates a reactive anion that initiates the cyclization cascade. beilstein-journals.org

The key feature of general acid-base catalysis is the concerted nature of the proton transfer with the bond-forming or bond-breaking steps of the reaction. This avoids the formation of highly charged, unstable intermediates that would be involved in a stepwise process, providing a lower energy pathway for the reaction. reed.edunih.gov

Catalysis TypeCatalyst RoleMechanistic ActionEffect on Reaction
General Acid (HA) Proton DonorProtonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. youtube.comLowers the activation energy by stabilizing the transition state.
General Base (B:) Proton AcceptorDeprotonates the attacking amine, increasing its nucleophilicity. libretexts.orgLowers the activation energy by enhancing the nucleophile's reactivity.

Preclinical and in Vitro Biological Research of Azaspiro 2.6 Nonane Derivatives

Rational Design of Azaspiro[2.6]nonane Analogues for Targeted Biological Activity

The development of azaspiro[2.6]nonane derivatives often begins with a rational design approach, aiming to create molecules with specific biological activities. univ.kiev.uauniv.kiev.ua This strategy involves modifying the core structure to enhance interactions with biological targets, improve pharmacokinetic properties, and reduce potential off-target effects. univ.kiev.uauniv.kiev.ua

One common approach is the concept of bioisosteric replacement, where a portion of a known bioactive molecule is swapped with the azaspiro[2.6]nonane moiety. univ.kiev.ua This can lead to compounds with improved metabolic stability and enhanced biological activity. univ.kiev.ua For instance, the 2-azaspiro[3.3]heptane fragment, a related spirocyclic system, has been successfully used as a bioisostere for piperidine (B6355638) in the design of new drugs. univ.kiev.ua This principle is extended to the azaspiro[2.6]nonane framework to explore new chemical space and develop novel therapeutic candidates.

Computational methods, such as molecular docking, play a crucial role in the rational design process. mdpi.comnih.gov These techniques allow researchers to predict how well a designed molecule will bind to a specific protein target. mdpi.com By analyzing the predicted binding modes and energies, chemists can prioritize the synthesis of compounds with the highest likelihood of success. mdpi.comnih.gov This in silico screening accelerates the discovery of potent and selective agents. mdpi.com

Furthermore, the synthesis of a library of analogues with diverse functional groups allows for the exploration of structure-activity relationships (SAR). univ.kiev.ua By systematically altering substituents on the azaspiro scaffold, researchers can identify key structural features that are essential for the desired biological effect. This iterative process of design, synthesis, and biological evaluation is fundamental to the development of targeted therapies. nih.govresearchgate.net

In Vitro Pharmacological Characterization and Target Identification

Once synthesized, azaspiro[2.6]nonane derivatives undergo rigorous in vitro pharmacological characterization to determine their biological activity and identify their molecular targets.

Enzyme Inhibition Assays (e.g., Monoacylglycerol Lipase (MAGL), Alphaviral nsP2 Helicase, 3CL Protease)

Enzyme inhibition assays are a cornerstone of pharmacological profiling. While specific data on 5-Azaspiro[2.6]non-7-ene;hydrochloride is not detailed in the provided results, related spirocyclic compounds have been investigated as enzyme inhibitors. For example, oxaspiropiperidine derivatives have been identified as inhibitors of the alphavirus nonstructural protein 2 helicase (nsP2hel), an essential enzyme for viral replication. nih.govbiorxiv.org These inhibitors were found to act through a noncompetitive, allosteric mechanism. nih.govbiorxiv.org Biochemical analyses of nsP2hel ATPase and RNA unwindase activities are crucial in characterizing the mechanism of such inhibitors. nih.govbiorxiv.org

Receptor Agonist/Antagonist Profiling (e.g., Farnesoid X Receptor (FXR))

Azaspiro derivatives are also evaluated for their ability to modulate the activity of various receptors. The Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid metabolism, is a notable target. mdpi.comunifr.ch Both agonists and antagonists of FXR have therapeutic potential for metabolic diseases. nih.govnih.gov For instance, a novel class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized as GPR119 agonists, demonstrating the versatility of the azaspiro scaffold in targeting G-protein-coupled receptors. nih.gov Similarly, certain 1,2,4-oxadiazole (B8745197) derivatives have been identified as FXR antagonists. mdpi.comunifr.ch

Binding Affinity and Selectivity Studies

To understand the potency and specificity of new compounds, binding affinity and selectivity studies are conducted. These assays measure how tightly a compound binds to its intended target compared to other related proteins. mdpi.com For example, in the development of opioid receptor ligands, the binding affinities of novel diazatricyclodecane derivatives for µ, δ, and κ-opioid receptors were determined using radioligand displacement assays. mdpi.com This allows for the identification of compounds with high affinity and selectivity for a specific receptor subtype, which can translate to a more favorable therapeutic profile with fewer side effects. mdpi.com

Cellular Biological Assays (Non-Clinical)

Following in vitro characterization, the biological effects of azaspiro[2.6]nonane derivatives are assessed in cellular models.

Antiproliferative Activity in Cancer Cell Lines

A significant area of investigation for novel chemical entities is their potential as anticancer agents. The antiproliferative activity of azaspiro derivatives is often evaluated against a panel of human cancer cell lines. researchgate.netmdpi.comnih.gov For instance, Atiprimod, an azaspirane derivative, has been shown to inhibit the growth and induce apoptosis in multiple myeloma (MM) cell lines. nih.gov This compound was found to inhibit key signaling pathways involved in cancer cell survival and proliferation, such as the STAT3 and PI3-K/Akt pathways. nih.gov

The tables below present hypothetical data based on typical antiproliferative assays for illustrative purposes.

Table 1: Antiproliferative Activity of Azaspiro[2.6]nonane Derivatives in Various Cancer Cell Lines
CompoundCell LineIC₅₀ (µM)
AZA-1MCF-7 (Breast)15.2
AZA-1A549 (Lung)22.5
AZA-2MCF-7 (Breast)8.7
AZA-2A549 (Lung)12.1
AZA-3HCT-116 (Colon)5.4
AZA-3PANC-1 (Pancreatic)9.8
Table 2: Effect of Azaspiro[2.6]nonane Derivatives on Cell Cycle Distribution
Compound (Concentration)Cell Line% Cells in G1% Cells in S% Cells in G2/M
ControlMCF-755.330.114.6
AZA-2 (10 µM)MCF-725.815.558.7
ControlHCT-11660.225.414.4
AZA-3 (5 µM)HCT-11630.110.759.2

These cellular assays provide valuable insights into the mechanism of action of the compounds, such as their ability to induce cell cycle arrest or apoptosis, further guiding their development as potential therapeutic agents. nih.gov

Antiviral Activity in Cell Culture Models (e.g., against alphaviruses, SARS-CoV-2)

Currently, there is no publicly available scientific literature detailing the antiviral activity of This compound against alphaviruses or SARS-CoV-2 in cell culture models.

However, research on other azaspiro derivatives provides a broader context for the potential antiviral properties of this chemical class. For instance, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives has been investigated for their activity against human coronavirus 229E (HCoV-229E). While structurally distinct from the azaspiro[2.6]nonane core, these findings indicate that spirocyclic amines can exhibit antiviral effects.

Structure-Activity Relationship (SAR) Derivation for Azaspiro[2.6]nonane Series

Detailed structure-activity relationship (SAR) studies specifically for the azaspiro[2.6]nonane series concerning antiviral activity are not extensively documented in the available scientific literature.

To infer potential SAR trends, we can look at related azaspiro structures. In studies of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, the antiviral activity against HCoV-229E was found to be highly dependent on the substituents at the C-2 and C-8 positions of the spirocyclic scaffold. This suggests that modifications to the ring systems and the nature of appended functional groups are critical determinants of biological activity. For the azaspiro[2.6]nonane series, it is plausible that the position and nature of substituents on both the azetidine (B1206935) and cycloheptene (B1346976) rings would significantly influence their potential antiviral efficacy.

Another study on azaspiro dihydrotriazine derivatives, designed as inhibitors of the influenza virus, revealed that their inhibitory profile was linked to their interaction with the host-factor dihydrofolate reductase (DHFR). This highlights that the mechanism of action, whether targeting viral or host proteins, will dictate the relevant SAR.

Ligand-Target Interaction Studies

Specific ligand-target interaction studies for This compound are not available in the current body of scientific research. The following subsections describe the methodologies that would be employed for such investigations.

Biophysical Characterization of Binding (e.g., NMR binding, surface plasmon resonance)

To characterize the binding of an azaspiro[2.6]nonane derivative to a putative biological target, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) would be utilized. NMR binding studies can provide atomic-level information on the interaction, identifying the specific atoms of the compound that are in close proximity to the target protein. SPR is a label-free technique that can determine the kinetics (association and dissociation rates) and affinity of the binding interaction in real-time.

Molecular Docking and Dynamics Simulations of Compound-Target Complexes

In the absence of experimental data, computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting the binding mode and stability of a ligand-target complex. Molecular docking would be used to predict the preferred orientation of This compound within the binding site of a viral or host protein. Following docking, MD simulations could be performed to simulate the dynamic behavior of the compound-target complex over time, providing insights into the stability of the interaction and the key residues involved in binding. For instance, in the study of azaspiro dihydrotriazines, molecular docking was employed to understand their interaction with the human DHFR enzyme.

Preclinical Pharmacodynamic Evaluation in Relevant Animal Models

There is no available data from preclinical pharmacodynamic evaluations of This compound in relevant animal models for viral infections. Such studies are crucial for understanding the relationship between the drug concentration at the site of action and the resulting pharmacological effect. These evaluations would typically involve infecting an appropriate animal model with the target virus and then assessing the antiviral efficacy of the compound over a range of doses.

Computational Chemistry and Theoretical Studies on 5 Azaspiro 2.6 Non 7 Ene;hydrochloride

Molecular Orbital and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Molecular Orbital (MO) theory and Density Functional Theory (DFT) are cornerstones of modern computational chemistry, used to elucidate the electronic structure and reactivity of molecules. For 5-Azaspiro[2.6]non-7-ene;hydrochloride, these methods can provide fundamental insights into its chemical behavior.

DFT calculations, particularly using common functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to optimize the molecule's geometry and compute various electronic properties. researchgate.netbohrium.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a large gap suggests high stability. researchgate.netnih.gov

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net Other quantum chemical parameters, such as electronegativity, chemical hardness, and softness, can be calculated to further quantify the molecule's reactivity. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular interactions. nih.gov

Table 1: Representative Quantum Chemical Descriptors from DFT Calculations This table is illustrative and shows typical parameters obtained from DFT calculations for organic molecules, as specific data for this compound is not available.

Parameter Description Typical Information Yielded
HOMO Energy Energy of the Highest Occupied Molecular Orbital Indicates the ability to donate an electron
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Indicates the ability to accept an electron
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO Correlates with chemical stability and reactivity
Dipole Moment Measure of the net molecular polarity Provides insight into intermolecular interactions
Mulliken Atomic Charges Distribution of electron charge among the atoms Helps identify charged regions within the molecule

| Molecular Electrostatic Potential (MEP) | 3D visualization of charge distribution | Predicts sites for electrophilic/nucleophilic attack |

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is crucial to its function. This compound, with its spirocyclic core, possesses a unique and rigid three-dimensional architecture that can adopt various conformations. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and map their relative energies.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds. Theoretical calculations can provide spectra that, when compared with experimental data, confirm the proposed structure.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. researchgate.net The calculated shifts are typically correlated with experimental values for a set of known compounds to generate a scaling factor, improving the accuracy of prediction for the target molecule. unimi.it For complex spirocyclic structures, these predictions are instrumental in assigning signals and determining relative stereochemistry. researchgate.net

IR Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net These calculations can help assign specific vibrational modes (e.g., C=C stretch, N-H bend) to the observed experimental bands. nih.gov As with NMR predictions, calculated frequencies are often scaled to correct for systematic errors in the computational method.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azaspiro[2.6]nonane Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to correlate the chemical structure of compounds with their biological activity. creative-biolabs.com Should a series of Azaspiro[2.6]nonane derivatives be synthesized and tested for a specific biological effect, QSAR could be employed to build a predictive model.

The process involves several steps:

Data Set Preparation: A series of Azaspiro[2.6]nonane analogues with measured biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., logP, molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, interaction fields). creative-biolabs.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. rsc.org

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate set of compounds). rsc.org

QSAR studies on other spiro-alkaloids have successfully identified key structural features responsible for their anti-tumor properties. nih.govnih.gov Such models can guide the rational design of new, more potent derivatives of the 5-Azaspiro[2.6]non-7-ene core by predicting their activity before synthesis, thereby saving time and resources. rsc.orgfue.edu.eg

Table 2: Common Molecular Descriptors Used in QSAR Modeling This table lists general classes of descriptors frequently employed in QSAR studies.

Descriptor Class Examples Description
Constitutional (1D) Molecular Weight, Atom Count, Rotatable Bond Count Describe the basic composition and size of the molecule.
Topological (2D) Connectivity Indices, Kappa Shape Indices Describe the atomic connectivity and branching of the molecule.
Geometrical (3D) van der Waals Surface Area, Molecular Volume Describe the 3D shape and size of the molecule.
Quantum Chemical (3D) HOMO/LUMO Energies, Dipole Moment, Atomic Charges Describe the electronic properties and reactivity.

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Describes the lipophilicity of the molecule. |

Future Research Directions and Potential Academic Applications

Development of Next-Generation Synthetic Strategies for Azaspiro[2.6]nonanes

Future synthetic efforts will likely focus on creating more efficient, stereoselective, and scalable methods for producing a diverse range of azaspiro[2.6]nonane derivatives. acs.orgnih.govacs.org Building upon existing diversity-oriented synthesis approaches, researchers can explore novel multicomponent reactions and tandem cyclizations to rapidly assemble complex molecular architectures from simple starting materials. sunyempire.eduresearchgate.net The development of enantioselective synthetic routes is particularly crucial for investigating the distinct biological activities of different stereoisomers. crossref.orgmdpi.com Furthermore, the synthesis of functionalized building blocks will enable the introduction of various substituents, facilitating the exploration of structure-activity relationships. nih.govresearchgate.netuniv.kiev.ua

Discovery of Novel Biological Targets for Azaspiro[2.6]nonane Scaffold

The azaspiro[2.6]nonane scaffold holds the potential to interact with a wide array of biological targets. researchgate.netmdpi.comresearchgate.net High-throughput screening (HTS) of compound libraries containing diverse azaspiro[2.6]nonane derivatives against various enzymes, receptors, and protein-protein interactions could unveil novel biological activities. ewadirect.comyoutube.com The unique 3D shape of these spirocycles may allow them to bind to challenging targets that have proven intractable to more traditional, flatter molecules. researchgate.netnih.govnih.gov Techniques such as chemical proteomics can be employed to identify the cellular targets of bioactive azaspiro[2.6]nonane compounds, providing valuable insights into their mechanisms of action.

Integration with Fragment-Based Drug Discovery and Covalent Inhibition Strategies

The 5-azaspiro[2.6]non-7-ene core is an excellent candidate for fragment-based drug discovery (FBDD). wikipedia.orgportlandpress.comrowansci.com In FBDD, small molecular fragments that bind weakly to a biological target are identified and then optimized into more potent lead compounds. nih.govsygnaturediscovery.com The rigid azaspiro[2.6]nonane scaffold can serve as a starting point for "fragment growing" or "fragment linking" strategies to design novel inhibitors. nih.govnih.gov

Furthermore, the introduction of electrophilic "warheads" onto the azaspiro[2.6]nonane scaffold could lead to the development of targeted covalent inhibitors. mdpi.comnih.govresearchgate.net Covalent inhibitors form a stable bond with their target protein, which can result in enhanced potency and a longer duration of action. aragen.comnih.gov This approach has been successfully used to target proteins that have been considered "undruggable" by traditional non-covalent inhibitors. mdpi.comnih.gov

Exploration of New Therapeutic Areas beyond Current Research Trends

The structural novelty and favorable physicochemical properties of azaspiro[2.6]nonane derivatives suggest their potential application in a wide range of therapeutic areas. bldpharm.comnih.govresearchgate.net While initial research may focus on a specific disease, the versatility of the scaffold warrants its exploration in other areas, such as neurodegenerative diseases, metabolic disorders, and infectious diseases. researchgate.netwikipedia.org The inherent three-dimensionality of spirocycles can lead to improved drug-like properties, including better solubility and metabolic stability. tandfonline.combldpharm.com Collaborative efforts between medicinal chemists and biologists will be essential to fully explore the therapeutic potential of this promising class of compounds. nih.gov

Future Research Directions for 5-Azaspiro[2.6]non-7-ene hydrochloride

Research AreaFocusPotential Impact
Synthetic Chemistry Development of efficient, stereoselective, and scalable synthetic routes.Access to a wider diversity of derivatives for biological screening.
Target Identification High-throughput screening and chemical proteomics to identify novel biological targets.Uncovering new therapeutic applications for the azaspiro[2.6]nonane scaffold.
Chemical Biology Design and synthesis of chemical probes for studying cellular processes.Elucidation of mechanisms of action and identification of subcellular targets.
Drug Discovery Integration with fragment-based drug discovery and covalent inhibitor design.Development of potent and selective inhibitors for challenging drug targets.
Therapeutic Expansion Exploration of new disease areas beyond initial research focus.Broadening the therapeutic potential of the azaspiro[2.6]nonane class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.